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Compound of Interest

Compound Name: Cy7 bis-acid

Cat. No.: B13723293

Get Quote

Executive Summary
Cy7 bis-acid (Cyanine7 dicarboxylic acid) is a near-infrared (NIR) fluorophore widely utilized

for in vivo imaging and bioconjugation due to its emission maximum in the 770–780 nm

window, which minimizes tissue autofluorescence. While water-soluble derivatives (Sulfo-Cy7)

exist, the non-sulfonated bis-acid variant requires organic solvents like DMSO (Dimethyl

sulfoxide) for initial solubilization and activation (e.g., NHS-ester formation).

Understanding the spectral behavior of Cy7 bis-acid in DMSO is critical for accurate

concentration determination, quantum yield assessment, and optimizing bioconjugation

workflows. This guide provides the definitive spectral parameters and a self-validating protocol

for handling this fluorophore.

Photophysical Specifications (DMSO)[1][2][3][4][5]
The following data represents the core photophysical properties of non-sulfonated Cy7 bis-
acid dissolved in anhydrous DMSO.

Table 1: Spectral Properties of Cy7 Bis-Acid in DMSO
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Parameter Value Unit Notes

Excitation Maximum (

)
750 nm 3 nm shift depending

on water content

Emission Maximum (

)
773 nm

Stokes shift

23 nm

Extinction Coefficient (

)
199,000 At 750 nm

Quantum Yield (

)
~0.28 – 0.30 -

Higher in DMSO than

aqueous buffers due

to reduced H-bond

quenching

Molecular Weight ~684.3 g/mol
Formula:

(varies by counterion)

Solubility Limit ~100 mg/mL In anhydrous DMSO

Critical Insight – Solvatochromism: Cyanine dyes exhibit solvatochromism. In DMSO, Cy7 bis-

acid typically shows a bathochromic shift (red shift) of 5–10 nm compared to aqueous buffers

(PBS). Furthermore, the quantum yield is significantly higher in DMSO because the rigid solvent

cage and lack of hydrogen bonding reduce non-radiative decay pathways [1, 2].

Experimental Workflow: Solubilization &
Measurement
To ensure reproducibility, researchers must follow a strict solubilization workflow that prevents

aggregation (H-dimer formation) and hydrolysis.
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Diagram 1: Cy7 Bis-Acid Handling Workflow
The following logic flow outlines the critical path from solid powder to validated spectral data.
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(Lyophilized Solid)

Master Stock
(10 mM in Anhydrous DMSO)
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(Vortex -> Clear Dark Green)
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 Dilute 1:1000
(Avoid Water) Spectrophotometer

(Scan 600-900 nm)
 Quartz Cuvette Calculate Conc.

(Beer-Lambert Law)
 Abs @ 750nm

Click to download full resolution via product page

Caption: Operational workflow for preparing and verifying Cy7 bis-acid stocks. Note the critical

dilution step to avoid detector saturation.

Detailed Protocol: Preparation & Spectral Scan
Objective: Create a verified 10 mM stock solution and confirm concentration using the

extinction coefficient.

Materials
Cy7 Bis-Acid (Solid, stored at -20°C).[1][2]

Anhydrous DMSO (Water content <0.1%; water quenches fluorescence and promotes

aggregation).

UV-Vis Spectrophotometer (Class 1, double-beam preferred).

Quartz Cuvettes (1 cm pathlength; glass/plastic absorb in NIR).

Step-by-Step Methodology
Equilibration:

Remove the Cy7 vial from -20°C storage.

CRITICAL: Allow the vial to warm to room temperature (~20 mins) before opening.

Opening a cold vial introduces condensation, which degrades the NHS-ester potential if

you plan to activate the acid groups later [3].
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Stock Preparation (10 mM):

Calculate the volume of DMSO required:

.

Add anhydrous DMSO to the vial.[3][4]

Vortex vigorously for 30 seconds. The solution should be a deep, clear emerald green.

Note: Any turbidity indicates aggregation or impurities.

Gravimetric/Volumetric Verification:

Prepare a 1:1000 dilution to bring the absorbance into the linear range (0.1 – 1.0 AU).

Add 2

L of Stock to 1998

L of DMSO.

Spectral Scan:

Blank: Use pure DMSO in the reference cuvette.

Scan Parameters: 600 nm to 900 nm.

Expectation: You should observe a sharp peak at 750 nm (monomer) and a smaller

"shoulder" around 690 nm (vibronic band).

Troubleshooting: If the 690 nm shoulder is higher than the 750 nm peak, H-aggregates

have formed. Discard and prepare fresh in anhydrous solvent.

Concentration Calculation:

Where

.[5][6]
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Application Context: Activation Chemistry
The primary utility of the "bis-acid" form is its capability to be activated into a bis-NHS ester for

crosslinking or labeling. This reaction is strictly performed in organic phase (DMSO/DMF)

before aqueous dilution.

Diagram 2: Carboxylic Acid Activation Pathway
The following diagram illustrates the chemical transformation from the inert bis-acid to the

reactive NHS-ester using EDC/NHS chemistry in DMSO.

Cy7 Bis-Acid
(2x -COOH)

O-Acylisourea
Intermediate

 + EDC (in DMSO)

Activators:
EDC + NHS (or TSTU)

Cy7 Bis-NHS Ester
(Amine Reactive)

 + NHS

Bioconjugation
(Labeling Proteins/Amines)

 pH 8.3 Buffer

Click to download full resolution via product page

Caption: Activation of Cy7 bis-acid carboxyl groups to NHS-esters for amine labeling. This

reaction requires anhydrous DMSO to prevent hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b13723293?utm_src=pdf-custom-synthesis#bc-rfq
https://cdn.caymanchem.com/cdn/insert/30395.pdf
https://broadpharm.com/product/bp-23974
https://www.selleckchem.com/products/cy7.html
https://www.medchemexpress.com/CY7.html
https://www.apexbt.com/cy7-carboxylic-acid.html
https://www.lumiprobe.com/p/cy7-dicarboxylic-acid
https://www.benchchem.com/product/b13723293/docs#technical-guide-cy7-bis-acid-spectral-characterization-in-dmso
https://www.benchchem.com/product/b13723293/docs#technical-guide-cy7-bis-acid-spectral-characterization-in-dmso
https://www.benchchem.com/product/b13723293/docs#technical-guide-cy7-bis-acid-spectral-characterization-in-dmso
https://www.benchchem.com/product/b13723293/docs#technical-guide-cy7-bis-acid-spectral-characterization-in-dmso
https://www.benchchem.com/product/b13723293?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13723293?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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